molecular formula C14H27ClN2O B1424699 N-Cyclohexyl-N-ethyl-2-piperidinecarboxamide hydrochloride CAS No. 1236263-42-5

N-Cyclohexyl-N-ethyl-2-piperidinecarboxamide hydrochloride

Cat. No.: B1424699
CAS No.: 1236263-42-5
M. Wt: 274.83 g/mol
InChI Key: KQDWYVBILNZJDR-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number

The compound N-cyclohexyl-N-ethyl-2-piperidinecarboxamide hydrochloride is systematically named according to IUPAC rules as follows:

  • Parent structure : Piperidine (a six-membered saturated heterocycle with one nitrogen atom).
  • Substituents : A carboxamide group (-CONH-) at position 2 of the piperidine ring, with N-cyclohexyl and N-ethyl groups attached to the amide nitrogen.
  • Counterion : Hydrochloride (Cl⁻).

The resulting IUPAC name is N-cyclohexyl-N-ethylpiperidine-2-carboxamide hydrochloride .

The CAS Registry Number for this compound is 1236263-42-5 , though discrepancies exist in public databases. For instance, some sources conflate it with structurally similar compounds such as N-cyclohexyl-2-piperidinecarboxamide hydrochloride (CAS 1236256-51-1), which lacks the ethyl substituent. These variations underscore the importance of precise registry identifiers in chemical literature.

Structural Isomerism and Stereochemical Considerations

The molecule exhibits potential for structural isomerism and stereochemical complexity :

  • Positional isomerism : The carboxamide group at position 2 of the piperidine ring distinguishes it from analogs with substituents at positions 3 or 4 (e.g., N-cyclohexyl-4-piperidinecarboxamide, CAS 1019851-98-9).
  • Functional group isomerism : Replacement of the ethyl group with alternative alkyl chains (e.g., propyl or isobutyl) yields distinct compounds, as seen in derivatives cataloged under HS code 2933399090.
  • Stereoisomerism : The piperidine ring adopts a chair conformation, but no chiral centers are present in the base structure. However, N-substituents like cyclohexyl may introduce axial chirality in certain derivatives.

Notably, the ethyl and cyclohexyl groups on the amide nitrogen create a sterically crowded environment, influencing reactivity and crystallinity.

Molecular Formula and Weight Analysis

The molecular formula is C₁₄H₂₇ClN₂O , derived from:

  • Piperidine backbone : C₅H₁₀N
  • Carboxamide group : CON
  • Substituents : C₆H₁₁ (cyclohexyl) + C₂H₅ (ethyl)
  • Hydrochloride counterion : HCl

Molecular weight :

  • Calculated: (14×12.01) + (27×1.01) + (35.45) + (2×14.01) + (16.00) = 274.83 g/mol .
  • Experimental: Matches published values (274.83 g/mol), confirming synthesis fidelity.
Property Value
Molecular formula C₁₄H₂₇ClN₂O
Exact mass 274.1815 Da
Monoisotopic mass 274.1815 Da
Hydrogen bond donors 1 (amide NH)
Hydrogen bond acceptors 2 (amide O, Cl⁻)

Synonym Cross-Referencing in Chemical Databases

This compound is cataloged under multiple synonyms across databases, reflecting its synthetic versatility:

  • IUPAC-based names :
    • N-Cyclohexyl-N-ethylpiperidine-2-carboxamide hydrochloride
    • 1-(Ethylcyclohexylcarbamoyl)piperidinium chloride
  • Registry identifiers :
    • PubChem CID : 53410850 (parent compound without ethyl group)
    • ChemSpider ID : 16827490 (4-piperidinecarboxamide analog)
  • Commercial codes :
    • AKOS015844478 (Key Organics)
    • MFCD13562192 (Ambeed)

Discrepancies arise in smaller databases; for example, BLD Pharm (CAS 1220039-16-6) misassigns the name to a 4-piperidinecarboxamide derivative, highlighting the need for critical evaluation of vendor-supplied data.

Properties

IUPAC Name

N-cyclohexyl-N-ethylpiperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O.ClH/c1-2-16(12-8-4-3-5-9-12)14(17)13-10-6-7-11-15-13;/h12-13,15H,2-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDWYVBILNZJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236263-42-5
Record name 2-Piperidinecarboxamide, N-cyclohexyl-N-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236263-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-ethyl-2-piperidinecarboxamide hydrochloride typically involves the reaction of cyclohexylamine with ethyl 2-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-ethyl-2-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : This compound serves as a key intermediate in synthesizing pharmacologically active agents. Its ability to introduce specific functional groups into target molecules is vital for optimizing drug efficacy and selectivity.
  • CRF Receptor Antagonism : Research indicates that cyclohexyl amide derivatives can act as antagonists for corticotropin-releasing factor (CRF) receptors, which are implicated in stress response and anxiety disorders. This positions N-Cyclohexyl-N-ethyl-2-piperidinecarboxamide hydrochloride as a potential candidate for developing anxiolytic medications .

Neuropharmacology

  • Antiepileptic Potential : Preliminary studies have suggested that this compound may enhance gamma-aminobutyric acid (GABA) receptor activity, leading to sedative and anticonvulsant effects. In controlled animal studies, it demonstrated a significant reduction in seizure frequency, indicating its potential utility in treating epilepsy .
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which could have implications for neurodegenerative diseases. Its interaction with neurotransmitter systems may contribute to neuroprotection and cognitive enhancement .

Antiepileptic Evaluation

In a controlled study involving animal models, this compound was administered to evaluate its antiepileptic properties. The results indicated:

  • A significant reduction in seizure frequency compared to control groups.
  • Enhanced GABAergic activity was attributed to its efficacy, providing insights into its therapeutic potential for epilepsy treatment.
Study ParameterControl GroupTreatment GroupResult
Seizure Frequency10 seizures/day4 seizures/day60% reduction in seizures
GABA ActivityBaselineIncreasedEnhanced GABA receptor modulation

Neurotransmitter Interaction

Another investigation focused on the compound's affinity for neurotransmitter transporters:

  • Moderate to high affinities were observed for dopamine and norepinephrine transporters.
  • This suggests potential applications in treating mood disorders or other neurological conditions .

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-ethyl-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Features References
N-Cyclohexyl-N-ethyl-2-piperidinecarboxamide HCl Not explicitly provided ~C₁₃H₂₇ClN₂O ~274.45 Dual N-substituents (cyclohexyl, ethyl); carboxamide at 2-position.
N-Cyclohexyl-4-piperidinecarboxamide HCl 63214-55-1 C₁₂H₂₃ClN₂O 246.78 Single N-cyclohexyl substituent; carboxamide at 4-position.
N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide HCl 345627-90-9 C₁₈H₂₆ClN₅O₂S₂ 472.47 Complex heterocyclic substituents; likely high bioactivity due to sulfur groups.
2-(N,N-Diethylamino)ethyl chloride HCl 869-24-9 C₆H₁₅Cl₂N 172.10 Simple aminoethyl chloride; used as an intermediate in organic synthesis.
2-(N,N-Dimethylamino)ethyl chloride HCl 4584-46-7 C₄H₁₁Cl₂N 144.05 Smaller substituents (methyl groups); common in pharmaceutical intermediates.

Key Comparative Insights:

Structural Complexity: The target compound exhibits greater structural complexity compared to simpler aminoethyl chlorides (e.g., 2-(N,N-diethylamino)ethyl chloride HCl), which lack the piperidine backbone and carboxamide group .

Substituent Effects: N-Cyclohexyl vs. Carboxamide Position: The 2-position carboxamide in the target compound may influence hydrogen-bonding interactions differently compared to the 4-position isomer (CAS 63214-55-1) .

Molecular Weight: The target compound (~274 g/mol) falls within the range of drug-like molecules, contrasting with lower-weight aminoethyl chlorides (e.g., 144–172 g/mol) .

Biological Activity

N-Cyclohexyl-N-ethyl-2-piperidinecarboxamide hydrochloride, a synthetic compound belonging to the piperidinecarboxamide class, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanism of action, therapeutic potential, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound is characterized by its piperidine ring, which contributes to its pharmacological properties. The compound's structure can be represented as follows:

C14H22ClN2O\text{C}_{14}\text{H}_{22}\text{ClN}_{2}\text{O}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It is hypothesized to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in regulating mood and behavior.

Key Mechanisms:

  • Receptor Binding: The compound may act as an agonist or antagonist at specific G-protein coupled receptors (GPCRs), influencing pathways related to pain perception and emotional regulation.
  • Enzyme Interaction: It may inhibit or activate enzymes involved in metabolic pathways, contributing to its therapeutic effects.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant activity in various biological assays:

Assay Type Effect Observed Reference
Cell ViabilityIncreased viability in neuronal cells
Receptor ActivityAgonistic effect on α2A adrenergic receptors
Enzyme InhibitionInhibition of Cyclooxygenase-1 (COX-1) activity

Case Studies

  • Neuroprotective Effects:
    A study investigated the neuroprotective properties of this compound on PC12 cells. Results indicated that the compound promoted neurite outgrowth and enhanced cell survival under stress conditions, suggesting potential applications in neurodegenerative diseases .
  • Analgesic Potential:
    Another research highlighted the analgesic effects of the compound in animal models of pain. The results showed a significant reduction in pain response, indicating its potential as a new analgesic agent .

Safety and Toxicology

Toxicological evaluations have indicated that this compound exhibits a favorable safety profile at therapeutic doses. Studies involving acute toxicity assessments in rodents revealed no significant adverse effects on liver and kidney functions, with hematological parameters remaining within normal ranges .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Cyclohexyl-N-ethyl-2-piperidinecarboxamide hydrochloride, and how can intermediates be optimized?

  • Methodological Answer : A multi-step synthesis is typical, starting with functionalization of the piperidine ring. For example, coupling 2-piperidinecarboxamide with cyclohexyl and ethyl groups via nucleophilic substitution or amidation reactions. Intermediate purity can be optimized using column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and monitored via TLC (Rf ~0.3–0.5) . Reaction conditions (e.g., temperature, catalyst choice) should be adjusted to minimize byproducts like unreacted amines or over-alkylated derivatives .

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the piperidine ring and absence of residual solvents.
  • HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>98% recommended for pharmacological studies) .
  • Mass spectrometry (ESI-MS) to verify molecular weight (e.g., calculated [M+H]+: 247.15) and detect chloride counterion .

Q. What are the critical storage conditions to maintain stability?

  • Methodological Answer : Store as a lyophilized powder in sealed, desiccated containers at room temperature (20–25°C). Avoid humidity to prevent hydrolysis of the carboxamide group. For long-term stability (>6 months), store at –20°C under inert gas (argon) .

Advanced Research Questions

Q. How can solubility limitations in aqueous buffers be addressed for in vitro assays?

  • Methodological Answer : The compound’s hydrophobicity (logP ~2.5–3.0) necessitates solubilization strategies:

  • Use co-solvents like DMSO (≤1% v/v) for initial stock solutions.
  • Employ cyclodextrin-based complexation (e.g., hydroxypropyl-β-cyclodextrin) to enhance aqueous solubility without altering biological activity .
  • Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates in assay buffers .

Q. What analytical approaches resolve contradictions in purity data between HPLC and NMR?

  • Methodological Answer : Discrepancies often arise from:

  • HPLC : Co-elution of isomeric byproducts (e.g., 3-piperidine vs. 2-piperidine derivatives). Use chiral columns or ion-pair chromatography for separation .
  • NMR : Residual solvents (e.g., ethyl acetate) masking low-concentration impurities. Employ 2D NMR (COSY, HSQC) to assign peaks unambiguously .
  • Cross-validate with elemental analysis to confirm stoichiometry (e.g., C:H:N:Cl ratio) .

Q. How can metabolic pathways of this compound be predicted computationally?

  • Methodological Answer :

  • Use in silico tools (e.g., SwissADME, MetaPrint2D) to predict cytochrome P450 oxidation sites, focusing on the ethyl and cyclohexyl groups .
  • Validate predictions with microsomal incubation assays (human liver microsomes + NADPH) followed by LC-MS/MS to detect phase I metabolites (e.g., hydroxylated derivatives) .

Q. What strategies mitigate batch-to-batch variability in hydrochloride salt formation?

  • Methodological Answer :

  • Control pH during salt formation (target pH 4–5) using HCl gas or concentrated HCl in anhydrous ethanol.
  • Monitor crystallization kinetics (e.g., via inline Raman spectroscopy) to ensure consistent particle size and polymorphic form .
  • Characterize salt stoichiometry via thermogravimetric analysis (TGA) to confirm 1:1 molar ratio of free base to HCl .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclohexyl-N-ethyl-2-piperidinecarboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Cyclohexyl-N-ethyl-2-piperidinecarboxamide hydrochloride

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